n-(3-phenyl-1,2-oxazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-phenyl-1,2-oxazol-5-yl)benzamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the reaction of 3-phenyl-5-isoxazolecarboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
n-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
n-(3-phenyl-1,2-oxazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Phenyl-4-isoxazolyl)benzamide
- N-(3-Phenyl-5-isoxazolyl)aniline
- N-(3-Phenyl-5-isoxazolyl)acetamide
Uniqueness
n-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
37853-32-0 |
---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C16H12N2O2/c19-16(13-9-5-2-6-10-13)17-15-11-14(18-20-15)12-7-3-1-4-8-12/h1-11H,(H,17,19) |
InChI Key |
WJNSQKPWMDVDCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.